REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH:14]=[O:15])[CH3:13].[OH2:16]>>[C:6]([C:5]1[CH:4]=[C:3]2[C:11](=[O:16])[N:12]([C:13]3[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=3)[C:14](=[O:15])[C:2]2=[CH:10][CH:9]=1)([OH:8])=[O:7]
|
Name
|
trimellitic anhydride
|
Quantity
|
38.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
deuterated dimethylsulphoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
On termination of this reaction time, the mixture is cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed repeatedly with methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the product at 100° C. in a vacuum oven, 46.5 g of the product of the title
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C(=O)O)=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |